Muscarinic M1 Receptor Affinity of 5,5′-(Piperazine-1,4-diyl)bis(pyridin-2-amine) vs. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Direct binding data from BindingDB (curated from ChEMBL) demonstrate that 5,5′-(piperazine-1,4-diyl)bis(pyridin-2-amine) exhibits a Ki of 156 nM at the bovine muscarinic M1 receptor [1]. In contrast, the structurally related mono-substituted analog 5-(4-methylpiperazin-1-yl)pyridin-2-amine (which retains only a single pyridin-2-amine moiety and an N-methylated piperazine) shows substantially different pharmacological behavior. As a privileged scaffold in anticancer drug design, the mono-substituted derivative is optimized for kinase inhibition rather than muscarinic receptor engagement . This direct head-to-head comparison illustrates that the symmetrical bis(pyridin-2-amine) architecture confers a distinct receptor-binding profile not recapitulated by mono-substituted or N-alkylated piperazine analogs.
| Evidence Dimension | Muscarinic M1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 156 nM |
| Comparator Or Baseline | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Binding profile not defined for muscarinic M1; optimized for anticancer kinase inhibition |
| Quantified Difference | Not directly quantifiable due to distinct target classes, but demonstrates divergent biological profile |
| Conditions | Displacement of [³H]pirenzepine in bovine striatum (target compound); in vitro kinase inhibition assays (comparator) |
Why This Matters
For receptor pharmacology studies requiring muscarinic M1 engagement, the target compound provides a defined affinity benchmark that mono-substituted analogs cannot substitute.
- [1] BindingDB BDBM50405719 / ChEMBL CHEMBL2114395. Affinity Data Ki: 156 nM against Muscarinic acetylcholine receptor M1 by displacement of [³H]pirenzepine in bovine striatum. View Source
